N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the class of pyrrolidinecarboxamide compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, it may act on certain receptors in the brain to reduce pain perception.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of certain enzymes involved in pain perception.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential as a novel drug candidate for the treatment of neuropathic pain and inflammation. However, one of the limitations of using N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One potential area of research is the development of more efficient synthesis methods for N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its potential applications in the field of medicine. Finally, more research is needed to investigate the potential side effects of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its safety profile.
Synthesis Methods
The synthesis of N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-chloro-4-methylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified through a series of extraction and recrystallization steps.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess analgesic properties and has been tested for its efficacy in treating neuropathic pain. Additionally, N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been tested for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-5-10-17(16(20)12-13)21-19(23)22-11-3-4-18(22)14-6-8-15(24-2)9-7-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCWOZIYPDDOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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